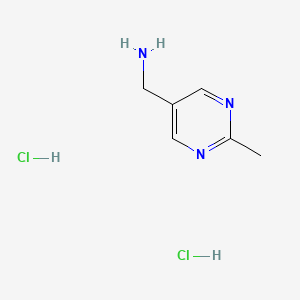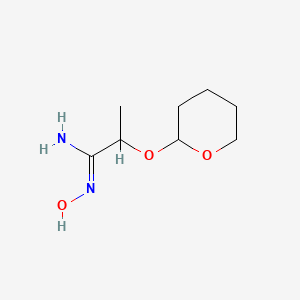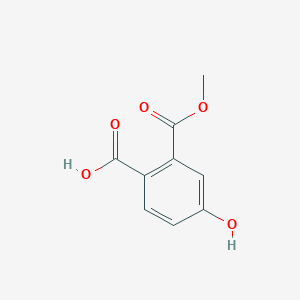
(2-methylpyrimidin-5-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methylpyrimidin-5-yl)methanamine dihydrochloride, also known as MPM-dihydrochloride, is a synthetic compound used in scientific research and laboratory experiments. It is a member of the pyrimidine family and is a derivative of methylamine. MPM-dihydrochloride is a white, crystalline powder that is soluble in water and has a melting point of around 284°C. It is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.
Mécanisme D'action
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride acts as a catalyst in the reaction of 2-methoxymethylpyrimidine and methylamine. The reaction is initiated by the nucleophilic attack of the methylamine on the 2-methoxymethylpyrimidine, resulting in the formation of a tetrahedral intermediate. The intermediate then undergoes a dehydration reaction to form an amide bond and the final product, (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride.
Biochemical and Physiological Effects
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride is not known to have any significant biochemical or physiological effects. It is used solely as a reagent in scientific research and laboratory experiments and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to handle and store. It is also non-toxic and has low volatility, making it safe to use in organic synthesis. However, it is not very soluble in most organic solvents and can be difficult to dissolve in some solvents.
Orientations Futures
There are several possible future directions for research involving (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride. It could be used in the synthesis of more complex compounds, such as peptides and nucleic acids. It could also be used as a catalyst in the synthesis of pharmaceuticals and other materials. In addition, further research could be done to explore the potential applications of (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride in biochemistry and other fields. Finally, more research could be done to explore the potential toxicity of (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride and its effects on the environment.
Méthodes De Synthèse
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride can be synthesized from the reaction of 2-methoxymethylpyrimidine and methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 80°C. The reaction is then quenched with hydrochloric acid and the resulting product is then filtered, washed, and dried to obtain (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride.
Applications De Recherche Scientifique
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride is widely used in scientific research as it is a useful reagent for organic synthesis and biochemistry. It is often used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleic acids. It is also used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. In addition, it is used in the synthesis of polymers, surfactants, and other materials.
Propriétés
IUPAC Name |
(2-methylpyrimidin-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-8-3-6(2-7)4-9-5;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKWJUHJMLAOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)


![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)






![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)